3-Heptafluorobutyryl-(+)-camphor
Overview
Description
3-Heptafluorobutyryl-(+)-camphor is a chiral compound known for its unique chemical properties and applications in various scientific fields. It is a derivative of camphor, where the camphor structure is modified by the addition of a heptafluorobutyryl group. This modification imparts distinct characteristics to the compound, making it valuable in research and industrial applications.
Scientific Research Applications
3-Heptafluorobutyryl-(+)-camphor has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving chiral recognition and enantiomeric separation.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It serves as a chiral stationary phase in gas chromatography for the separation of enantiomers.
Mechanism of Action
Target of Action
3-Heptafluorobutyryl-(+)-camphor, also known as (1R)-3-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one, is primarily used as a chiral shift reagent . It is particularly effective in differentiating between enantiomers in nuclear magnetic resonance (NMR) spectroscopy .
Mode of Action
The compound interacts with its targets, the enantiomers, by complexing with them . This interaction results in differential shifts in the NMR spectra of the enantiomers, allowing for their distinction .
Biochemical Pathways
Instead, it is used as a tool in NMR spectroscopy to differentiate between enantiomers .
Result of Action
The molecular effect of this compound’s action is the differential shifting of NMR signals for enantiomers . This allows for the distinction and identification of different enantiomers in a sample .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Heptafluorobutyryl-(+)-camphor are largely unexplored. It has been found to display the highest ratio of polarization versus total luminescence . This suggests that it could interact with various enzymes, proteins, and other biomolecules in a unique manner, potentially influencing their function and the overall biochemical reactions they are involved in .
Cellular Effects
Given its unique luminescent properties, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound displays a high degree of polarization in its luminescence, suggesting that it may exert its effects at the molecular level through unique binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function could be significant areas of study, given its unique luminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptafluorobutyryl-(+)-camphor typically involves the reaction of d-3-bromocamphor with ethyl perfluoro ester in the presence of magnesium. This reaction proceeds in nearly quantitative yield, producing the desired compound. The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process includes purification steps such as solvent extraction and ion-exchange chromatography to remove impurities and obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Heptafluorobutyryl-(+)-camphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The heptafluorobutyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoroacetyl-(+)-camphor
- 3-Pentafluoropropionyl-(+)-camphor
- 3-Pentadecafluorooctanoyl-(+)-camphor
Uniqueness
3-Heptafluorobutyryl-(+)-camphor is unique due to its heptafluorobutyryl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming chiral complexes with high circularly polarized luminescence, a property not as pronounced in its analogs .
Properties
IUPAC Name |
(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOESYEGLBLNR-XGLFCGLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880448 | |
Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51800-99-8 | |
Record name | 3-Heptafluorobutyryl-(+)-camphor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51800-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-3-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-3-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) complex influence its catalytic activity in asymmetric hetero Diels-Alder reactions?
A1: The research paper focuses on understanding the structural characteristics of the oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate) complex, denoted as 1, and its interactions with potential substrates. X-ray crystallography reveals that 1 exists as a trimer in its solid state, with a central V3O3 ring and each vanadium atom displaying distorted octahedral coordination []. This unique trimeric structure, with its specific geometry and vanadium coordination, is likely crucial for the catalyst's activity and selectivity in asymmetric hetero Diels-Alder reactions.
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